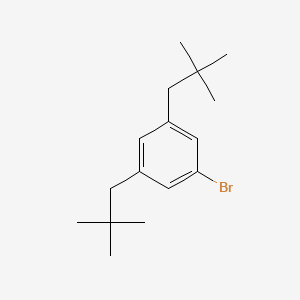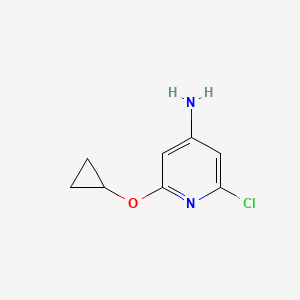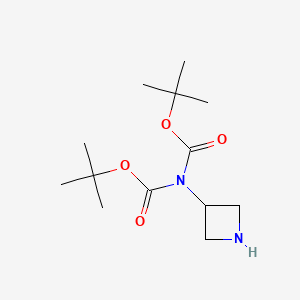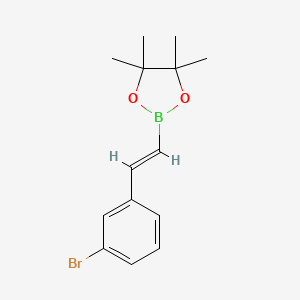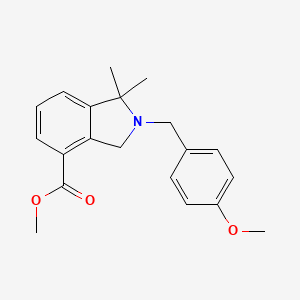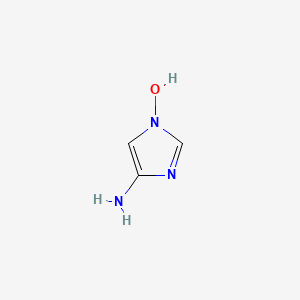
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxypicolinic acid with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethoxycarbonyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(ethoxycarbonyl)picolinic acid.
Reduction: Formation of 6-(ethoxycarbonyl)-4-hydroxypicolinic alcohol.
Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.
科学的研究の応用
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ethoxycarbonyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Hydroxypicolinic acid: Lacks the ethoxycarbonyl group, making it less lipophilic.
6-Carboxy-4-hydroxypicolinic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.
6-Methoxycarbonyl-4-hydroxypicolinic acid: Features a methoxycarbonyl group, which may have different reactivity and properties.
Uniqueness
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is unique due to the presence of both the ethoxycarbonyl and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
6-ethoxycarbonyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)7-4-5(11)3-6(10-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
PNLINSMXICBOFS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

